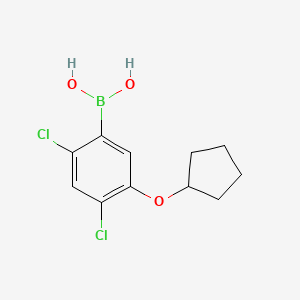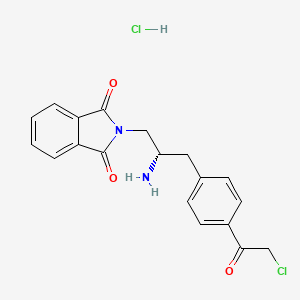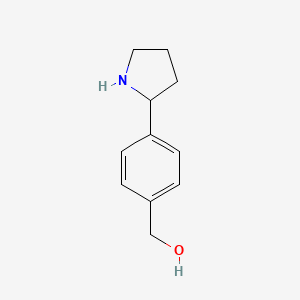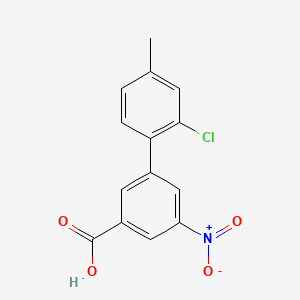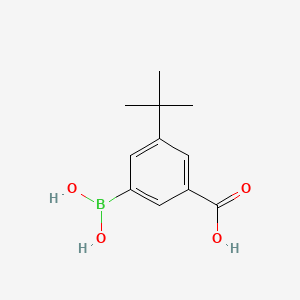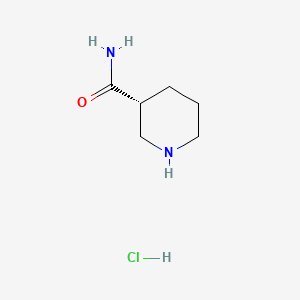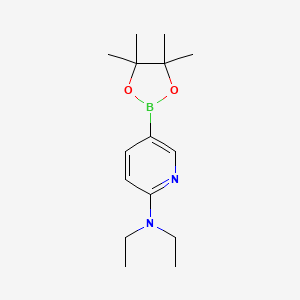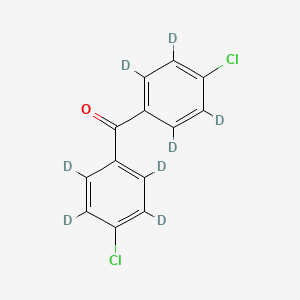
Bis(4-Chlor-2,3,5,6-Tetradeuteriophenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dichlorobenzophenone-D8 is an isotopically labeled compound used primarily in chemical research and experimentation. It is a deuterated form of 4,4’-Dichlorobenzophenone, where the hydrogen atoms are replaced with deuterium. This compound is often utilized as an internal standard in mass spectrometry for quantitative and qualitative analysis due to its stable isotopic nature .
Wissenschaftliche Forschungsanwendungen
4,4’-Dichlorobenzophenone-D8 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry to determine impurities and monitor reaction progress.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways and interactions.
Medicine: Utilized in pharmaceutical research to study drug metabolism and pharmacokinetics.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichlorobenzophenone-D8 typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is conducted in a petroleum ether solvent . The deuterated version, 4,4’-Dichlorobenzophenone-D8, is prepared by incorporating deuterium into the starting materials, which involves multiple steps of chemical reactions under controlled conditions .
Industrial Production Methods
Industrial production of 4,4’-Dichlorobenzophenone-D8 follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The use of specialized equipment and techniques for handling deuterium is essential in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dichlorobenzophenone-D8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives .
Wirkmechanismus
The mechanism of action of 4,4’-Dichlorobenzophenone-D8 involves its role as an internal standard in analytical techniques. Its stable isotopic nature allows it to be distinguished from non-deuterated compounds, providing accurate quantification and analysis. The molecular targets and pathways involved are primarily related to its use in mass spectrometry and other analytical methods .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dichlorobenzophenone: The non-deuterated form, used similarly in research but without the isotopic labeling.
4,4’-Difluorobenzophenone: Another halogenated benzophenone with different chemical properties and applications.
4,4’-Dimethylbenzophenone: A methylated derivative with distinct reactivity and uses.
Uniqueness
4,4’-Dichlorobenzophenone-D8 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in precise analytical applications where differentiation between isotopes is crucial .
Eigenschaften
IUPAC Name |
bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKISUZLXOYGIFP-PGRXLJNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
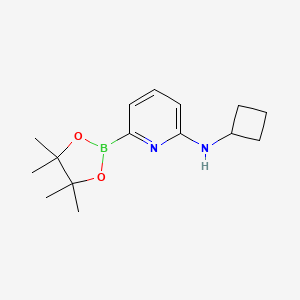
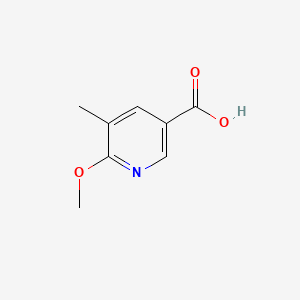
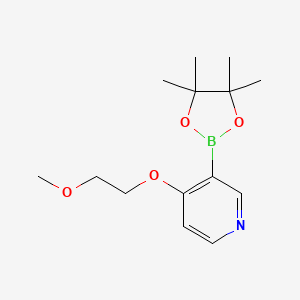
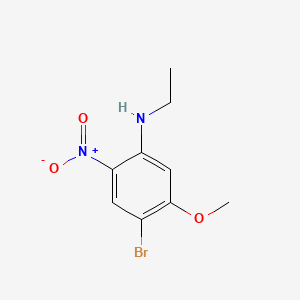
![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)
